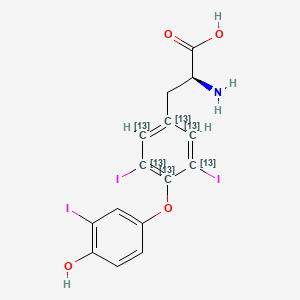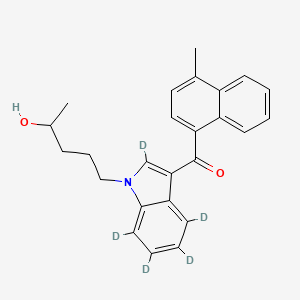
cis,cis,cis-Cyclononatriene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis,cis,cis-Cyclononatriene: is an organic compound with the molecular formula C₉H₁₂ . It is a non-aromatic hydrocarbon that consists of a nine-membered ring with three double bonds in the cis configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: cis,cis,cis-Cyclononatriene can be synthesized through several methods. One common approach involves the cyclization of linear precursors under specific conditions. For example, the treatment of 9-chlorobicyclo[6.1.0]nona-2,4,6-triene with lithium or potassium metal can yield this compound . This reaction typically requires low temperatures to maintain the stability of the product.
Industrial Production Methods: While there is limited information on large-scale industrial production of this compound, the methods used in laboratory synthesis can be adapted for industrial purposes. The key challenges in scaling up include maintaining the purity and stability of the compound during production.
Chemical Reactions Analysis
Types of Reactions: cis,cis,cis-Cyclononatriene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as peracids or ozone can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used for reduction.
Substitution: Halogens (e.g., chlorine, bromine) and appropriate catalysts are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce cyclononane .
Scientific Research Applications
cis,cis,cis-Cyclononatriene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of non-aromatic cyclic hydrocarbons and their reactivity.
Medicine: There is limited information on its direct use in medicine, but its derivatives may have potential therapeutic applications.
Mechanism of Action
The mechanism of action of cis,cis,cis-Cyclononatriene involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely determined by the presence of its double bonds and the strain within the nine-membered ring. These factors influence its ability to undergo various chemical reactions, such as cycloaddition and polymerization .
Comparison with Similar Compounds
Cyclononatetraene: This compound has one additional double bond compared to cis,cis,cis-Cyclononatriene and exhibits different reactivity and stability.
Cyclooctatetraene: An eight-membered ring with four double bonds, known for its aromatic properties.
Cycloheptatriene: A seven-membered ring with three double bonds, often studied for its aromaticity and reactivity.
Uniqueness: this compound is unique due to its specific configuration and the presence of three cis double bonds within a nine-membered ring.
Properties
CAS No. |
696-86-6 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
(1Z,4Z,7Z)-cyclonona-1,4,7-triene |
InChI |
InChI=1S/C9H12/c1-2-4-6-8-9-7-5-3-1/h1-2,5-8H,3-4,9H2/b2-1-,7-5-,8-6- |
InChI Key |
CDCDYENGTKUCSR-UAOXYDSYSA-N |
Isomeric SMILES |
C/1/C=C\C/C=C\C/C=C1 |
Canonical SMILES |
C1C=CCC=CCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






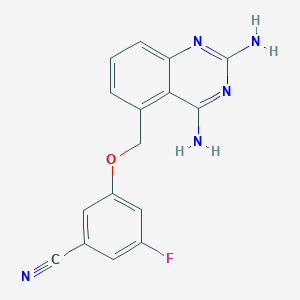
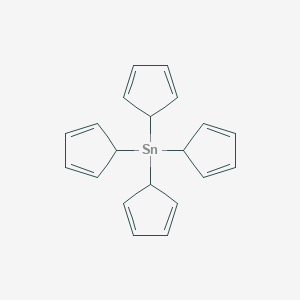

![(R)-2-(dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate](/img/structure/B11938956.png)
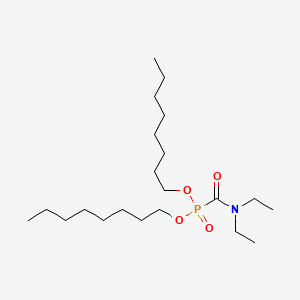
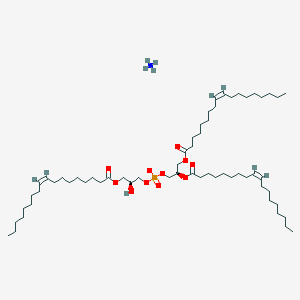
![9-Thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide](/img/structure/B11938975.png)
